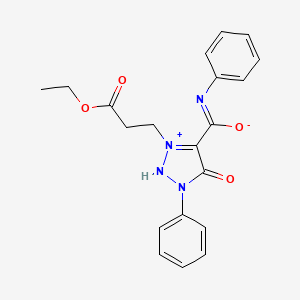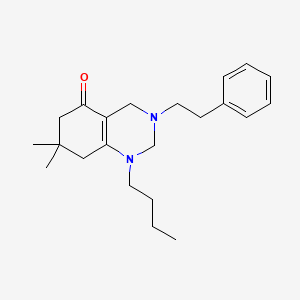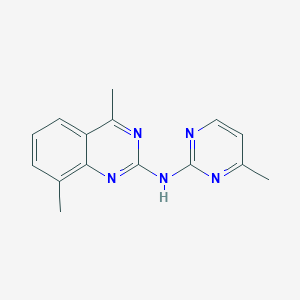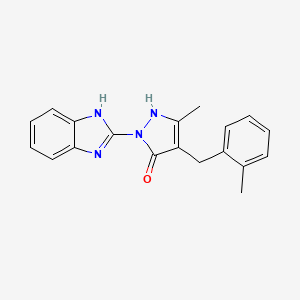
3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE: is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an ethoxy-oxopropyl group, and a phenyl group attached to a triazolium ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a carbonyl-containing compound.
Attachment of the Ethoxy-Oxopropyl Group: This step involves the reaction of an ethoxy-oxopropyl halide with the triazole ring, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation (z. B. Swern-Oxidation), Reduktion (z. B. Wolff-Kishner-Reduktion) und Substitution (z. B. nucleophile aromatische Substitution).
Häufige Reagenzien: Reagenzien wie DMSO, Hydrazin und starke Basen werden häufig verwendet.
Hauptprodukte: Diese Reaktionen ergeben Derivate mit modifizierten funktionellen Gruppen, wie z. B. Alkohole, Amine oder substituierte Triazole.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf mögliche Bioaktivität (z. B. antimikrobielle Eigenschaften).
Medizin: Forschung zu ihren pharmakologischen Wirkungen und der potenziellen Medikamentenentwicklung.
Industrie: Anwendungen in der Materialwissenschaft, Katalyse und organischen Elektronik.
5. Wirkmechanismus
Der Mechanismus der Verbindung beruht wahrscheinlich auf Wechselwirkungen mit zellulären Zielstrukturen und beeinflusst damit die mit ihren funktionellen Gruppen verbundenen Stoffwechselwege. Weitere Studien sind erforderlich, um spezifische Mechanismen aufzuklären.
Wirkmechanismus
The mechanism of action of 5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: It can affect various cellular pathways, including apoptosis (programmed cell death) and cell cycle regulation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H20N4O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(3-ethoxy-3-oxopropyl)-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C20H20N4O4/c1-2-28-17(25)13-14-23-18(19(26)21-15-9-5-3-6-10-15)20(27)24(22-23)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H-,21,22,26,27) |
InChI-Schlüssel |
OYEIKACJDFVSFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041803.png)
![biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11041810.png)

![Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11041815.png)
![1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11041818.png)
![5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11041822.png)
![Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11041838.png)
![4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11041841.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11041849.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide](/img/structure/B11041855.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041871.png)
![1-Isopropyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11041885.png)

